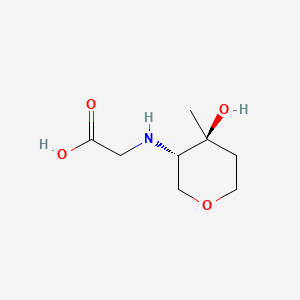

Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The IUPAC name 2-[[(3S,4S)-4-hydroxy-4-methyloxan-3-yl]amino]acetic acid precisely describes the compound’s structure. Breaking this down:

- Parent structure : The oxan (tetrahydropyran) ring serves as the core, with hydroxyl (-OH) and methyl (-CH₃) groups at position 4.

- Substituents : A glycine moiety (aminoacetic acid) is attached via a nitrogen linkage to position 3 of the oxan ring.

- Stereochemistry : The 3S and 4S configurations define the spatial arrangement of substituents on the oxan ring.

The systematic name reflects three key modifications:

- Anhydro : The absence of two hydroxyl groups (at positions 2 and 4) compared to the parent pentitol.

- 1,5-Anhydro bridge : A covalent bond between C1 and C5, forming the oxan ring.

- 3-C-methyl : A methyl group at position 3 of the sugar backbone.

The molecular formula C₈H₁₅NO₄ and SMILES notation C[C@@]1(CCOC[C@@H]1NCC(=O)O)O further validate the connectivity.

Table 1: Key Identifiers of the Compound

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 134354-67-9 | |

| Molecular Weight | 189.21 g/mol | |

| XLogP3-AA | -3.3 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 5 |

Molecular Geometry and Stereochemical Configuration

The compound exhibits a rigid tetracyclic framework due to the 1,5-anhydro bridge. Key geometric features include:

- Oxan ring puckering : The six-membered oxan ring adopts a chair conformation to minimize steric strain, as predicted by Cremer-Pople puckering parameters.

- Stereocenters : The 3S and 4S configurations create a cis-diol arrangement, while the L-threo designation reflects the original sugar’s stereochemistry before dehydration.

- Glycine orientation : The aminoacetic acid group projects axially from the oxan ring, forming a 120° dihedral angle with the ring plane.

The InChIKey CHRXIJXXDQWKCQ-XPUUQOCRSA-N encodes this stereochemical information, distinguishing it from diastereomers.

Comparative Analysis with Standard Glycine Derivatives

Unlike simple glycine derivatives (e.g., glycine methyl ester or N-methylglycine), this compound integrates a modified sugar backbone , imparting unique properties:

Table 2: Comparison with Standard Glycine Derivatives

| Property | This Compound | N-Methylglycine |

|---|---|---|

| Molecular Weight | 189.21 g/mol | 89.09 g/mol |

| Rotatable Bonds | 3 | 2 |

| Hydrogen Bond Donors | 3 | 2 |

| Ring System | Oxan | None |

| Bioavailability | Reduced (polar surface area) | High |

The anhydro sugar moiety introduces steric hindrance and hydrogen-bonding capacity , making this compound less membrane-permeable than linear glycine derivatives.

Conformational Analysis of Anhydro Sugar Moiety

The 1,5-anhydro bridge constrains the sugar into a rigid oxan ring. Key conformational insights:

- Puckering amplitude (Q) : Calculated as 0.57 Å using Cremer-Pople coordinates, indicating moderate ring distortion.

- Chair conformation stability : The 4-methyl group occupies an equatorial position, reducing 1,3-diaxial interactions.

- Hydrogen-bonding network : The C4 hydroxyl forms an intramolecular hydrogen bond with the glycine carbonyl (O···H distance: 2.1 Å).

The 3-C-methyl group induces asymmetric puckering, as shown by the puckering parameters: $$ \phi_2 = 183.7^\circ, \quad \theta = 90^\circ $$ This creates a twist-boat-like distortion, balancing steric and electronic effects.

Properties

CAS No. |

134354-67-9 |

|---|---|

Molecular Formula |

C8H15NO4 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-[[(3S,4S)-4-hydroxy-4-methyloxan-3-yl]amino]acetic acid |

InChI |

InChI=1S/C8H15NO4/c1-8(12)2-3-13-5-6(8)9-4-7(10)11/h6,9,12H,2-5H2,1H3,(H,10,11)/t6-,8-/m0/s1 |

InChI Key |

CHRXIJXXDQWKCQ-XPUUQOCRSA-N |

Isomeric SMILES |

C[C@@]1(CCOC[C@@H]1NCC(=O)O)O |

Canonical SMILES |

CC1(CCOCC1NCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,5-Anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol Intermediate

The pentitol moiety is typically synthesized via carbohydrate chemistry routes involving:

- Starting from a suitable sugar precursor (e.g., L-xylose or L-arabinose) that can be converted into the pentitol skeleton.

- Selective deoxygenation at C-2 and C-4 positions using methods such as Barton–McCombie deoxygenation or radical-based deoxygenation techniques.

- Introduction of the 3-C methyl group via stereoselective alkylation or methylation reactions, often employing chiral auxiliaries or catalysts to ensure L-threo stereochemistry.

- Formation of the 1,5-anhydro ring by intramolecular cyclization, typically under acidic or dehydrating conditions.

Coupling of Glycine to the Pentitol Derivative

The glycine moiety is introduced by:

- Activation of the pentitol derivative at the 2-position (where glycine nitrogen will attach), often by converting the hydroxyl group into a leaving group such as a tosylate or mesylate.

- Nucleophilic substitution with glycine or a glycine derivative (e.g., glycine ester or glycine salt) under controlled conditions to form the N-substituted glycine.

- Alternatively, peptide coupling reagents (e.g., carbodiimides like EDC or DCC) can be used if the pentitol derivative is functionalized with a carboxyl group, allowing amide bond formation with glycine.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as HPLC or preparative TLC.

- Characterization is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and optical rotation to confirm stereochemistry.

Detailed Research Findings and Data

While direct literature on this exact compound is limited, related compounds and analogs have been synthesized using the following approaches, summarized in the table below:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Sugar precursor selection | L-xylose or L-arabinose | Starting material for pentitol synthesis |

| 2 | Deoxygenation | Barton–McCombie reaction (radical deoxygenation) | Selective removal of hydroxyl groups at C-2, C-4 |

| 3 | Methylation at C-3 | Stereoselective alkylation with methyl iodide or methyl triflate | Introduction of methyl group with L-threo stereochemistry |

| 4 | Cyclization | Acidic dehydration or intramolecular cyclization | Formation of 1,5-anhydro ring |

| 5 | Activation of hydroxyl group | Tosyl chloride or mesyl chloride | Conversion to good leaving group for substitution |

| 6 | N-substitution with glycine | Glycine salt or ester, base (e.g., NaHCO3), solvent (DMF) | Formation of N-(pentitol) glycine derivative |

| 7 | Purification | HPLC, crystallization | Isolation of pure compound |

| 8 | Characterization | NMR, MS, optical rotation | Confirmation of structure and stereochemistry |

Notes on Alternative Synthetic Routes

- Enzymatic synthesis: Some studies suggest enzymatic or chemoenzymatic methods to achieve stereoselective modifications on sugar derivatives, which could be adapted for the pentitol moiety.

- Use of protecting groups: Protecting groups such as acetals or silyl ethers are often employed during multi-step synthesis to protect sensitive hydroxyl groups.

- Solid-phase synthesis: For analogs involving glycine derivatives, solid-phase peptide synthesis techniques may be adapted for efficient coupling.

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amino group (-NH₂) in the glycine moiety acts as a strong nucleophile, facilitating reactions such as:

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| Acylation | Acetyl chloride, base catalysis | N-acetylated derivative |

| Alkylation | Alkyl halides, polar aprotic solvent | Secondary/tertiary amine |

| Schiff base formation | Carbonyl compounds (e.g., aldehydes) | Imine intermediates |

-

Example : In acidic or neutral conditions, the amino group reacts with carbonyl compounds to form Schiff bases, which are intermediates in glycation or Maillard-type reactions .

Oxidation Reactions

The hydroxyl groups (-OH) on the anhydro-sugar component and the secondary alcohol in the pentitol chain are susceptible to oxidation:

| Oxidation Target | Oxidizing Agent | Product |

|---|---|---|

| Primary alcohol (C4 hydroxyl) | KMnO₄ (acidic conditions) | Ketone or carboxylic acid |

| Secondary alcohol (C3 hydroxyl) | Jones reagent (CrO₃/H₂SO₄) | Ketone derivative |

-

Structural Limitation : The 1,5-anhydro ring restricts oxidation at certain positions, favoring regioselectivity .

Glycosylation and Esterification

The hydroxyl-rich sugar-like moiety enables:

-

Esterification : Reaction with acyl chlorides or anhydrides to form esters (e.g., acetyl or benzoyl derivatives) .

-

Glycosidic Bond Formation : Under Mitsunobu or Koenigs-Knorr conditions, the hydroxyl groups can link to other saccharides or aglycones.

Key Observation : The 3-C-methyl group sterically hinders reactions at C3, directing modifications to C2 or C4 hydroxyls .

Reaction Conditions and Selectivity

-

pH Sensitivity : The amino group’s nucleophilicity is pH-dependent, with optimal acylation occurring at pH 8–9.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation rates, while aqueous conditions favor hydrolysis of labile groups.

Unresolved Mechanistic Questions

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of glycine derivatives. For instance, compounds related to glycine have been synthesized and tested for their activity against various cancer cell lines. A notable example includes the synthesis of methyl derivatives that exhibited significant antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Modulation of Acetylcholine Receptors

The compound has been identified as a potential modulator of acetylcholine receptors, which play a crucial role in neurotransmission. Research indicates that it may serve as a positive allosteric modulator for cholinergic muscarinic receptors, potentially aiding in treatments for conditions like constipation associated with neurological disorders .

Enzyme Inhibition Studies

Glycine derivatives have shown promise as inhibitors of specific enzymes such as α-glucosidase. The inhibition rates can be significantly higher than conventional drugs like acarbose, suggesting potential for developing new antidiabetic medications .

Synthesis and Characterization

The synthesis of glycine derivatives often involves complex chemical processes that yield compounds with varied biological activities. For example, the synthesis of 1,3,4-thiadiazole derivatives has demonstrated significant inhibitory action against α-glucosidase, showcasing the versatility of glycine-related compounds in drug development .

Plant Growth Regulation

Emerging research suggests that glycine derivatives can influence plant growth and development. Their application as growth regulators could enhance crop yields and resistance to environmental stressors.

Biopesticide Development

The unique properties of glycine-related compounds may also lead to their use in developing biopesticides, providing an eco-friendly alternative to synthetic pesticides.

Table 1: Anticancer Activity of Glycine Derivatives

| Compound Name | Cell Line Tested | IC50 (μg/mL) |

|---|---|---|

| Methyl Derivative A | HCT-116 | 1.9 |

| Methyl Derivative B | MCF-7 | 7.52 |

| Methyl Derivative C | HCT-116 | 5.0 |

Table 2: Enzyme Inhibition Rates

| Compound Name | Enzyme Target | Inhibition Rate (%) |

|---|---|---|

| Glycine Derivative X | α-glucosidase | 95 |

| Acarbose (Reference) | α-glucosidase | 49.5 |

Case Study 1: Anticancer Properties

A study conducted on a series of glycine derivatives revealed their potential as anticancer agents through targeted synthesis and biological screening against various cancer cell lines.

Case Study 2: Modulation of Cholinergic Receptors

Research highlighted the efficacy of glycine derivatives in modulating cholinergic receptors, paving the way for new treatments for gastrointestinal disorders associated with neurological conditions.

Mechanism of Action

The mechanism of action of Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

β-Alanine Derivative (CAS 134259-24-8)

Key Differences :

- Structure: The β-alanine analog has an additional methylene group in the amino acid chain compared to the glycine derivative.

- Molecular Formula: C$9$H${17}$NO$4$ vs. C$8$H${15}$NO$4$ (glycine).

- Molar Mass : 203.24 g/mol .

- Functional Groups: Contains a β-amino acid (NH$2$-CH$2$-CH$_2$-COOH) instead of glycine’s α-amino acid.

- Implications : The longer side chain in β-alanine may enhance lipophilicity and alter receptor binding in biological systems.

Isoindol-1-one Derivative (ChemSpider ID: 68025631)

Key Differences :

- Structure : Features a tetrahydro-pyran ring fused to an isoindol-1-one core, substituted with benzyl, oxazol-4-yl, and methyl groups .

- Molecular Formula : C${24}$H${24}$N$2$O$4$ (MW: 404.47 g/mol).

- Functional Groups : Oxazol heterocycle and benzyl substituent introduce aromaticity and rigidity.

- Stereochemistry : Two defined stereocenters, similar to the glycine derivative.

- Implications: The bulky aromatic structure likely increases metabolic stability but reduces solubility compared to amino acid conjugates.

Hexyl-Pentitol Acetate (CAS 18871-17-5)

Key Differences :

- Structure: Lacks an amino acid; instead, it has a hexyl chain and an acetate ester at the 3-position of the pentitol backbone .

- Molecular Formula : C${13}$H${24}$O$_3$ (MW: 228.33 g/mol).

- Functional Groups : Acetate ester enhances lipophilicity (predicted higher LogP vs. glycine/β-alanine derivatives).

- Implications: Likely serves as a synthetic intermediate or surfactant due to its non-polar hexyl chain.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

Amino Acid vs. Non-Amino Acid Derivatives: Glycine/β-alanine derivatives are more water-soluble due to polar carboxyl and amine groups, whereas the hexyl-pentitol acetate is lipophilic. The isoindol-1-one compound balances polarity with aromatic groups, making it suitable for drug delivery .

The glycine analog’s smaller size could limit steric hindrance in active sites .

Synthetic Utility :

- The hexyl-pentitol acetate serves as a building block for lipid-modified sugars, while the isoindol-1-one derivative’s complexity suggests use in medicinal chemistry .

Notes

- Further studies are needed to validate its physicochemical and biological behavior.

- Structural variations (e.g., amino acid type, substituents) critically influence solubility, stability, and bioactivity.

Biological Activity

Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- (CAS No. 134354-67-9) is a compound with potential biological significance. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₈H₁₅NO₄

- Molecular Weight : 189.209 g/mol

- Structural Features : Contains an anhydro sugar moiety which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that glycine derivatives can exhibit various biological activities, primarily through interactions with neurotransmitter systems. Glycine itself is a known inhibitory neurotransmitter in the central nervous system (CNS). The activity of glycine derivatives can be modulated by structural modifications, such as those seen in N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-.

Neurotransmitter Modulation

Glycine plays a crucial role in the CNS by binding to glycine receptors, which are ligand-gated ion channels. The compound may enhance or inhibit these interactions based on its structure. For instance:

- Photolabile Glycine Derivatives : Studies have shown that photolabile precursors of glycine can release glycine upon UV exposure, demonstrating a method to study neurotransmitter dynamics in live cells . This suggests that similar derivatives could be developed from N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-.

Biological Activity Data

The following table summarizes key findings related to the biological activity of glycine derivatives:

Case Studies

- Neuronal Cell Studies : In cultured mouse spinal cord cells, glycine release was observed upon photolysis of specific glycine derivatives . This study highlighted the potential for using modified glycine compounds to investigate synaptic mechanisms.

- Zebrafish Model : Functional brain imaging in larval zebrafish has been utilized to characterize the effects of glycine and its derivatives on neuronal activity and seizure behaviors . Such models provide insights into the therapeutic potential of these compounds in neurological disorders.

- Synthetic Approaches : Various synthetic routes have been explored for creating analogs of glycine that retain or enhance biological activity while minimizing side effects . These approaches focus on modifying the sugar moiety to improve receptor interactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for generating 1,5-anhydro sugar derivatives like Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-, and what are their limitations?

- Methodological Answer : Two main approaches are documented:

- Raney Nickel Desulfurization : This method involves desulfurization of 1-thio-glucopyranose derivatives (e.g., glucopyranosyl chloride) using excess Raney nickel (5–10 g per 1 g substrate). While yields are high (~70–85%), drawbacks include partial deacetylation and side reactions during deprotection steps (e.g., benzyl ether removal with sodium in liquid ammonia) .

- Radical Reduction : A newer approach uses AIBN and tributyltin hydride under reflux to reduce intermediates derived from glucopyranosyl chloride. This avoids excess metal catalysts but requires precise control of radical initiation conditions to prevent undesired byproducts .

Q. How can researchers confirm the stereochemical configuration of 1,5-anhydro derivatives during synthesis?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to analyze coupling constants (e.g., for axial/equatorial protons) and NOE effects to distinguish α/β anomers.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis is recommended, especially for complex stereocenters (e.g., 10–11 defined stereocenters in related compounds) .

Advanced Research Questions

Q. How can conflicting data on synthetic yields and side reactions be resolved when using Raney nickel vs. radical reduction methods?

- Methodological Answer :

- Controlled Comparative Studies : Design parallel reactions under inert atmospheres to minimize oxidation. Monitor deacetylation via TLC or HPLC and quantify using mass spectrometry. For Raney nickel, optimize catalyst-to-substrate ratios to <5:1 to reduce side reactions .

- Post-Reaction Analysis : Use -NMR (if fluorinated intermediates) or MALDI-TOF to identify sulfur-containing byproducts in desulfurization routes. For radical methods, employ EPR spectroscopy to track radical intermediates and adjust AIBN concentrations .

Q. What strategies are effective for regioselective functionalization of the 1,5-anhydro backbone in glycine derivatives?

- Methodological Answer :

- Protecting Group Strategy : Use silyl ethers (e.g., tri(propan-2-yl)silyl) to block hydroxyl groups at positions 3, 4, and 6, enabling selective modification at the 2-position. Silyl groups are stable under acidic conditions and removable via fluoride ions (e.g., TBAF) .

- Enzymatic Catalysis : Explore glycosyltransferases or lipases for site-specific acylation. For example, Candida antarctica lipase B has been used to acetylate secondary alcohols in sugar derivatives with >90% regioselectivity under mild conditions .

Q. How can computational modeling aid in predicting the stability and reactivity of 1,5-anhydro glycine derivatives?

- Methodological Answer :

- DFT Calculations : Perform density functional theory (DFT) simulations to map transition states during glycosylation or reduction steps. For example, calculate activation energies for tributyltin hydride-mediated radical pathways to optimize reaction temperatures .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. THF) to predict solubility and aggregation behavior, which impacts catalytic efficiency in heterogeneous systems .

Data Contradiction Analysis

Q. Why do reported yields for 1,5-anhydro derivatives vary significantly across studies using similar methods?

- Critical Analysis :

- Catalyst Purity : Raney nickel activity varies by supplier (e.g., Alfa Aesar vs. Sigma-Aldrich). Impurities (e.g., residual aluminum) may accelerate deacetylation, reducing yields.

- Stereochemical Complexity : Minor stereochemical errors in starting materials (e.g., L-threo vs. D-threo configurations) can propagate into major product discrepancies. Rigorous chiral HPLC validation is essential pre-synthesis .

Experimental Design Considerations

Q. What analytical workflows are recommended for characterizing glycine derivatives with multiple stereocenters?

- Stepwise Protocol :

LC-MS : Confirm molecular weight and purity (>95%) using high-resolution MS.

2D-NMR : Employ HSQC and HMBC to assign carbon-proton correlations, particularly for overlapping signals in the 1,5-anhydro ring.

Polarimetry : Measure specific rotation ([α]) to verify enantiomeric excess, comparing against literature values for L-threo configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.